1,4-Benzenedicarboxylic acid, monopotassium salt

Description

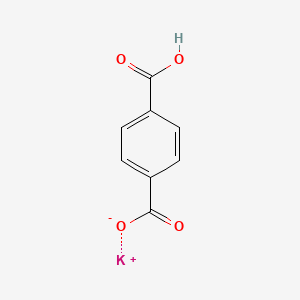

1,4-Benzenedicarboxylic acid, monopotassium salt, also known as potassium hydrogen terephthalate, is a chemical compound with the molecular formula C8H5KO4. It is a monopotassium salt of terephthalic acid, which is one of the three isomers of benzenedicarboxylic acid. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties.

Properties

Molecular Formula |

C8H5KO4 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

potassium;4-carboxybenzoate |

InChI |

InChI=1S/C8H6O4.K/c9-7(10)5-1-2-6(4-3-5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1 |

InChI Key |

BPWIVQHIJYRBSR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenedicarboxylic acid, monopotassium salt can be synthesized through the neutralization of terephthalic acid with potassium hydroxide. The reaction typically involves dissolving terephthalic acid in water and gradually adding potassium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain the monopotassium salt in crystalline form.

Industrial Production Methods

In industrial settings, the production of 1,4-Benzenedicarboxylic acid, monopotassium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced as an intermediate in the manufacture of polyesters and other polymers.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, monopotassium salt undergoes various chemical reactions, including:

Neutralization: Reacts with strong acids to form terephthalic acid.

Esterification: Reacts with alcohols in the presence of acid catalysts to form terephthalate esters.

Hydrolysis: Undergoes hydrolysis in the presence of water to revert to terephthalic acid and potassium hydroxide.

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid.

Alcohols: Methanol, ethanol.

Catalysts: Sulfuric acid, p-toluenesulfonic acid.

Major Products Formed

Terephthalic acid: Formed through neutralization or hydrolysis.

Terephthalate esters: Formed through esterification with alcohols.

Scientific Research Applications

1,4-Benzenedicarboxylic acid, monopotassium salt is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a reagent in the synthesis of polyesters and other polymers.

Biology: Employed in buffer solutions for various biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of high-performance materials, such as fibers and films.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, monopotassium salt primarily involves its ability to act as a buffering agent. In aqueous solutions, it can maintain a stable pH by neutralizing acids and bases. This property is particularly useful in biochemical and industrial processes where pH control is crucial.

Comparison with Similar Compounds

1,4-Benzenedicarboxylic acid, monopotassium salt is unique among its isomers due to its specific chemical structure and properties. Similar compounds include:

Phthalic acid (1,2-Benzenedicarboxylic acid): Used in the production of plasticizers and dyes.

Isophthalic acid (1,3-Benzenedicarboxylic acid): Employed in the manufacture of resins and coatings.

Terephthalic acid (1,4-Benzenedicarboxylic acid): A key raw material in the production of polyethylene terephthalate (PET) and other polyesters.

Each of these compounds has distinct applications and properties, making 1,4-Benzenedicarboxylic acid, monopotassium salt a valuable chemical in its own right.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.